4,5-Difluoro-2-(trifluoromethyl)benzaldehyde

Descripción general

Descripción

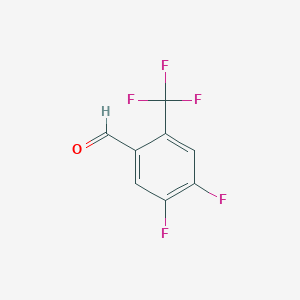

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F5O It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide and a suitable fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: 4,5-Difluoro-2-(trifluoromethyl)benzoic acid.

Reduction: 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that yield biologically active molecules.

Drug Development

Research indicates that compounds containing trifluoromethyl groups are prevalent in FDA-approved drugs, enhancing their pharmacological properties. For instance, the incorporation of the trifluoromethyl group can improve metabolic stability and bioavailability of drugs targeting central nervous system disorders .

Case Study: Ubrogepant

- Ubrogepant is a medication for acute migraine treatment that incorporates a trifluoromethyl group in its structure. The synthesis involves intermediates derived from fluorinated benzaldehydes, showcasing the utility of compounds like this compound in drug synthesis .

Agrochemical Applications

The compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. The presence of fluorine atoms enhances the efficacy and selectivity of these chemicals.

Pesticide Development

Fluorinated compounds often exhibit improved biological activity compared to their non-fluorinated counterparts. For example, this compound can be used as a precursor to synthesize novel herbicides that effectively control weed growth while minimizing environmental impact .

Material Science Applications

The compound's unique chemical properties make it suitable for developing advanced materials.

Polymer Synthesis

This compound can act as a building block for synthesizing high-performance polymers with enhanced thermal and chemical resistance properties. These materials are essential in industries requiring durable coatings and insulation materials .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed as a standard or reference material for quantifying other substances.

Environmental Analysis

The compound's distinct spectral properties allow it to be used in methods such as gas chromatography-mass spectrometry (GC-MS) for detecting trace levels of pollutants in environmental samples .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Improved bioavailability and stability |

| Agrochemicals | Precursor for herbicides | Enhanced efficacy and selectivity |

| Material Science | Building block for polymers | High thermal and chemical resistance |

| Analytical Chemistry | Reference material for GC-MS | Accurate detection of pollutants |

Mecanismo De Acción

The mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-2-(trifluoromethyl)benzaldehyde

- 3,5-Difluorobenzaldehyde

- 2-(Trifluoromethyl)benzaldehyde

Uniqueness

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzene ring. This unique substitution pattern can result in distinct chemical and physical properties compared to other similar compounds .

Actividad Biológica

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their biological properties, including increased potency, selectivity, and metabolic stability. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications.

- Molecular Formula : C8H4F4O

- Molecular Weight : 210.11 g/mol

- Structure : The compound features a benzene ring with two fluorine atoms at the 4 and 5 positions and a trifluoromethyl group at the 2 position.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested using the MTT assay to determine its IC50 values (the concentration required to inhibit cell growth by 50%).

These results indicate that this compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, indicating that it may trigger apoptotic pathways leading to programmed cell death. Key apoptotic markers such as caspase-3 and Bax were upregulated while Bcl-2 levels decreased significantly in treated cells, supporting the pro-apoptotic mechanism of action .

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial activity against various pathogenic bacteria. The compound was tested using disc diffusion assays against Gram-positive and Gram-negative strains.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 15 | 50 | |

| Escherichia coli | 18 | 30 | |

| Pseudomonas aeruginosa | 12 | 70 |

These findings suggest that the compound possesses moderate antibacterial activity, particularly against E. coli and S. aureus.

Case Studies

A notable study highlighted the synthesis and evaluation of various fluorinated benzaldehydes, including this compound. The study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced biological activities compared to their non-fluorinated counterparts. Specifically, this compound showed promising results in both cytotoxicity assays against cancer cell lines and antibacterial tests against clinically relevant bacterial strains .

Propiedades

IUPAC Name |

4,5-difluoro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWNIDFTOCBMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378950 | |

| Record name | 4,5-difluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134099-22-2 | |

| Record name | 4,5-difluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.